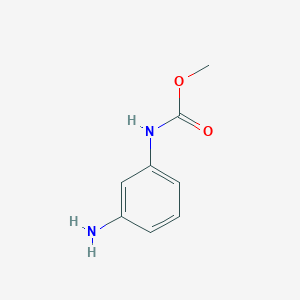

Methyl (3-aminophenyl)carbamate

Description

Contextualization within Organic Carbamate (B1207046) Chemistry

Carbamates, esters of carbamic acid (NH₂COOH), are a versatile class of organic compounds characterized by the -NHC(=O)O- functional group. Their chemistry is a fascinating intersection of amide and ester functionalities, bestowing upon them a unique reactivity profile. The carbamate bond is generally more stable than an ester linkage but can be more susceptible to hydrolysis than an amide bond. This nuanced reactivity is central to their wide-ranging applications. The synthesis of carbamates can be achieved through several established methods, including the reaction of isocyanates with alcohols, the use of phosgene (B1210022) or its derivatives with amines and alcohols, and the Curtius or Hofmann rearrangement of acyl azides or amides, respectively.

Significance of Aromatic Amino-Substituted Carbamates in Chemical Research

Within the broader family of carbamates, aromatic amino-substituted carbamates hold a position of particular importance. The presence of an amino group on the aromatic ring significantly influences the electronic properties of the molecule, enhancing its nucleophilicity and potential for further functionalization. This dual functionality of an amino group and a carbamate moiety makes these compounds valuable intermediates in the synthesis of more complex molecules. They are frequently employed as building blocks in medicinal chemistry for the development of novel therapeutic agents and serve as key components in the synthesis of various dyes, polymers, and agrochemicals. The amino group can also act as a handle for attaching these molecules to larger scaffolds or for modulating their solubility and biological activity.

Scope and Research Avenues for Methyl (3-aminophenyl)carbamate

This compound, with the chemical formula C₈H₁₀N₂O₂, is a specific aromatic amino-substituted carbamate that has garnered attention as a valuable intermediate in synthetic organic chemistry. Its strategic placement of the amino and carbamate groups on the phenyl ring at the meta position offers unique possibilities for creating diverse molecular architectures. Current and future research avenues for this compound are primarily focused on its utility as a precursor in the synthesis of biologically active molecules. Investigations have demonstrated its role in the preparation of potent antiepileptic drug candidates and as a key fragment in the development of Factor XIa inhibitors, which are of interest for anticoagulant therapies. sci-hub.segoogle.comgoogle.comgoogle.comgoogleapis.com The reactivity of its primary amine allows for a wide range of chemical transformations, opening up possibilities for the creation of libraries of novel compounds for high-throughput screening in drug discovery programs. Further research into the catalytic functionalization of the aromatic ring and the development of more efficient and sustainable synthetic routes to this compound itself are also active areas of investigation.

Detailed Research Findings

Recent scientific literature and patent filings have highlighted the practical applications of this compound as a crucial chemical intermediate.

A notable study focused on the development of a potent and chemically stable antiepileptic drug candidate, HN37, utilized this compound as a key starting material. sci-hub.se In this research, the synthesis of the target molecule involved the initial preparation of this compound from benzene-1,3-diamine. sci-hub.se The specific procedure involved reacting benzene-1,3-diamine (1.08 g, 10.0 mmol) to yield this compound as a yellow solid with a 60% yield (1.0 g). sci-hub.se The resulting intermediate was then subjected to further chemical modifications to ultimately produce the final drug candidate. sci-hub.se

Furthermore, patents have disclosed the use of this compound in the synthesis of substituted tetrahydroisoquinoline compounds, which are being investigated as Factor XIa inhibitors for potential use in treating thromboembolic disorders. google.comgoogle.comgoogle.comgoogleapis.com These patents describe the incorporation of the this compound moiety into the final complex molecular structure, underscoring its importance as a building block in the creation of these targeted therapeutic agents. google.comgoogle.comgoogle.comgoogleapis.com

The chemical properties of this compound have been characterized, with its hydrochloride salt also being commercially available and used in research.

Interactive Data Table: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 6464-98-8 | 1242815-59-3 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀N₂O₂ chem960.com | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 166.18 g/mol chem960.com | 202.64 g/mol |

| Physical Form | Yellow solid sci-hub.se | Solid sigmaaldrich.com |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.05 (t, J = 8.4 Hz, 1H), 6.94 (s, 1H), 6.59 (d, J = 8.4 Hz, 1H) sci-hub.se | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQVQJHUIZBTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512149 | |

| Record name | Methyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6464-98-8 | |

| Record name | Methyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-(3-aminophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Aminophenyl Carbamate

Phosgene-Free Synthesis Approaches for Aryl Carbamates

The drive to replace toxic phosgene (B1210022) has spurred the development of several innovative strategies for the synthesis of aryl carbamates. These methods prioritize the use of less hazardous reagents and often employ catalytic systems to achieve high yields and selectivities.

Direct Carbonylation Strategies

Direct carbonylation methods involve the introduction of a carbonyl group into an aniline (B41778) derivative using various C1 sources. These approaches are attractive due to their atom economy and potential for greener processes.

The reaction of anilines with dialkyl carbonates, such as dimethyl carbonate (DMC), presents a viable phosgene-free route to methyl carbamates. nih.govrsc.orgrsc.org These reactions can be catalyzed by a variety of systems to achieve methoxycarbonylation. For instance, the synthesis of furfurylmethyl carbamate (B1207046) (FMC) from furfurylamine (B118560) and DMC has been efficiently catalyzed by a novel Pb-Ni composite oxide catalyst under mild conditions. rsc.org The use of supercritical CO2 as a medium for the reaction between primary aliphatic amines and DMC has also been explored, with the pressure of CO2 influencing both the reaction conversion and selectivity towards the desired urethane. nih.gov

The synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea (B33335) has been investigated under atmospheric pressure, offering a mild alternative for carbamate production. epa.gov Furthermore, complex catalysts comprising an organic tin compound and an electron donor oxygen-containing compound have been developed for the reaction of methanol (B129727) with urea and/or alkyl carbamates to produce dialkyl carbonates, which can then be used in carbamate synthesis. google.comwipo.int

Table 1: Catalytic Systems for Aniline Carbonylation with Dialkyl Carbonates

| Catalyst System | Reactants | Product | Key Findings |

| Pb-Ni composite oxide | Furfurylamine, Dimethyl Carbonate | Furfurylmethyl carbamate | High activity and stability under mild conditions. rsc.org |

| Supercritical CO2 | Primary aliphatic amines, Dimethyl Carbonate | Methyl carbamates | CO2 pressure influences conversion and selectivity. nih.gov |

| - | 1,3-Diphenyl urea, Dimethyl Carbonate | Methyl N-phenyl carbamate | Reaction proceeds under atmospheric pressure. epa.gov |

| Organic tin compound and electron donor | Methanol, Urea/Alkyl carbamate | Dialkyl carbonates | Complex catalyst for the synthesis of the carbonylating agent. google.comwipo.int |

Methyl formate (B1220265) has emerged as a green and efficient carbonylating agent for the synthesis of methyl N-phenyl carbamate from aniline. nih.govresearchgate.net This method offers high yields under milder reaction conditions compared to the conventional CO/CH3OH route. nih.govresearchgate.net Research suggests an alternative and more efficient pathway to the carbamate may proceed through a formanilide (B94145) intermediate. nih.govresearchgate.net

Table 2: Synthesis of Methyl N-phenyl carbamate using Methyl Formate

| Reactants | Carbonylating Agent | Key Features |

| Aniline | Methyl Formate | Green and efficient, milder reaction conditions, high yields. nih.govresearchgate.net |

The use of carbon dioxide (CO2) as a C1 source for carbamate synthesis is a highly attractive and sustainable approach. nih.gov It circumvents the need for toxic reagents like phosgene and utilizes an abundant and inexpensive feedstock. acs.org Various methods have been developed for the direct fixation of CO2 with amines to form carbamates. nih.govacs.org

One approach involves the reaction of amines, CO2, and alkyl halides in the presence of a base. nih.gov A continuous-flow methodology has been developed that employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, significantly reducing reaction times compared to batch processes. nih.gov This method is applicable to a diverse range of amines and allows for precise introduction of gaseous CO2. nih.gov

Another strategy utilizes a Zn(OAc)2/phenanthroline catalytic system with Si(OMe)4 as a reusable reactant for the synthesis of N-aryl and N-alkyl carbamates from CO2 at atmospheric pressure. nih.gov The reaction proceeds through a characterized zinc carbamate complex intermediate. nih.gov Furthermore, a highly chemoselective methodology for carbamate synthesis at room temperature and atmospheric pressure has been described, which is also applicable to the protection of amino groups in amino acids and peptides. nih.gov The combination of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org

Table 3: Synthesis of Carbamates Utilizing Carbon Dioxide

| Method | Reactants | Catalyst/Additive | Key Features |

| Continuous Flow | Amines, CO2, Alkyl Halides | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Faster, safer, good to excellent yields. nih.gov |

| Catalytic System | Amines, CO2, Si(OMe)4 | Zn(OAc)2/phenanthroline | Operates at atmospheric pressure, reusable reactant. nih.gov |

| Chemoselective Method | Amines, CO2 | - | Room temperature, atmospheric pressure, applicable to amino acids. nih.gov |

| Nonmetallic System | Amines, CO2 | Si(OMe)4, DBU | No metal catalyst required, works with low CO2 concentration. organic-chemistry.orgorganic-chemistry.org |

Transcarbamoylation Reactions employing Methyl Carbamate

Transcarbamoylation, or transurethanization, offers an alternative route to carbamates, avoiding the use of isocyanates. acs.orgresearchgate.net This reaction involves the exchange of the carbamate group and can be operated under mild conditions, often with a base catalyst at low temperatures (<70 °C). acs.org The reaction of aniline with methyl carbamate in the presence of methanol has been studied as a phosgene-free route for the synthesis of methyl N-phenyl carbamate (MPC). researchgate.net Using ZnCl2 as a catalyst, an aniline conversion of 90.1% and MPC selectivity of 99.7% were achieved at 433K. researchgate.net Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has also been shown to be an efficient method for generating carbamates in good yields with broad functional-group tolerance. organic-chemistry.orgepa.gov

Table 4: Transcarbamoylation for Carbamate Synthesis

| Reactants | Catalyst | Product | Key Findings |

| Aniline, Methyl Carbamate, Methanol | ZnCl2 | Methyl N-phenyl carbamate | High conversion and selectivity. researchgate.net |

| Alcohols, Phenyl Carbamate | Dibutyltin maleate | Corresponding carbamates | Mild conditions, broad functional-group tolerance. organic-chemistry.orgepa.gov |

One-Pot Synthesis Protocols from Nitroaromatic Precursors

The direct conversion of nitroaromatic compounds to carbamates in a one-pot process represents a highly efficient synthetic strategy. This approach typically involves the reduction of the nitro group to an amine, followed by in-situ carbamation. The reduction of nitrobenzenes to anilines is a well-established transformation that can be achieved with various reducing agents, including iron metal in hydrochloric acid or catalytic hydrogenation. youtube.com For the selective reduction of one nitro group in a dinitro compound, such as the conversion of m-dinitrobenzene to m-nitroaniline, reagents like ammonium (B1175870) sulfide (B99878) ((NH4)2S) or sodium hydrosulfide (B80085) (NaHS) are effective. youtube.comyoutube.com Following the reduction, the resulting aniline can be converted to the corresponding carbamate using one of the phosgene-free carbonylation methods mentioned previously, all within a single reaction vessel. This streamlines the synthetic process, reduces waste, and avoids the isolation of potentially hazardous intermediates.

Catalytic Hydrogenation of Nitrophenyl Isocyanates

The catalytic hydrogenation of nitrophenyl isocyanates presents a direct route to aminophenyl carbamates. This method involves the selective reduction of the nitro group in the presence of an isocyanate functionality, which can then be trapped by an alcohol to form the desired carbamate. Nickel-based homogeneous catalysts, such as Ni-triphos complexes, have demonstrated efficacy in the hydrogenation of nitroarenes to form primary aromatic amines. rsc.org This approach is significant as it utilizes molecular hydrogen and provides a pathway to functionalized primary amines, which are precursors for carbamate synthesis. rsc.org The challenge in this methodology lies in achieving high selectivity for the reduction of the nitro group without affecting the isocyanate group, which is also susceptible to reduction.

Simultaneous Alcohol Condensation Routes

The direct synthesis of carbamates from amines, carbon dioxide, and alcohols is a highly attractive, halogen-free alternative to traditional methods that often employ toxic reagents like phosgene. psu.edursc.org This route involves the reaction of an amine with carbon dioxide to form a carbamic acid intermediate, which then undergoes dehydrative condensation with an alcohol. psu.edu Basic catalysts have been shown to be effective in converting both linear and branched aliphatic amines into their corresponding carbamates under mild conditions (2.5 MPa CO2). psu.edursc.org A key challenge in this approach is overcoming the reaction equilibrium, which can be shifted by removing the water produced during the reaction. psu.edu

Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions offer a streamlined approach to synthesizing complex molecules like methyl (3-aminophenyl)carbamate from simple, readily available starting materials in a single pot.

Reactions Involving Aniline, Urea, and Methanol Systems

A one-pot synthesis of methyl N-phenyl carbamate has been developed using aniline, urea, and methanol. researchgate.net This reaction can proceed even without a catalyst, though the conversion of aniline is typically low. researchgate.net The introduction of various catalysts significantly enhances the conversion of aniline. researchgate.net For instance, the use of KNO3 modified zeolite HY has been shown to give high aniline conversion (93.1%) and selectivity towards methyl N-phenyl carbamate (82.6%) under optimized conditions. researchgate.net

Table 1: Effect of Different Catalysts on the Synthesis of Methyl N-phenyl Carbamate (MPC) researchgate.net

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | NMA Selectivity (%) | DPU Selectivity (%) | MPC Yield (%) |

| None | 50.5 | 72.5 | 18.4 | 9.1 | 36.6 |

| ZnCl₂ | 86.2 | 66.7 | 17.4 | 15.9 | 57.5 |

| Zn(OAc)₂ | 86.3 | 66.6 | 18.4 | 15.0 | 57.4 |

| PbO | 87.3 | 60.2 | 17.4 | 22.4 | 52.6 |

| Pb₃O₄ | 89.1 | 62.0 | 10.7 | 13.6 | 55.2 |

| SiO₂ | 84.0 | 68.3 | 15.5 | 16.2 | 57.4 |

| Al₂O₃ | 77.3 | 70.7 | 15.1 | 14.2 | 54.7 |

| NaX | 77.0 | 75.1 | 12.8 | 12.1 | 57.8 |

| HY(5.0) | 85.5 | 70.5 | 16.2 | 13.3 | 60.3 |

| HZSM-5(50) | 55.4 | 59.9 | 21.7 | 18.4 | 33.2 |

Reaction conditions: molar ratio of methanol, urea to aniline, 1:5:15; catalyst content, 10.7% (based on aniline); reaction time, 5 h; reaction temperature, 453 K. NMA: N-methyl aniline; DPU: diphenylurea.

Generation of Carbamate Anions from Amines and Carbon Dioxide

The reaction between amines and carbon dioxide to form carbamate anions is a key step in several carbamate synthesis methodologies. nih.gov In the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this reaction is accelerated. nih.gov The resulting carbamate anion can then react with an alkylating agent to form the desired carbamate. nih.gov This approach has been successfully employed in the continuous synthesis of carbamates, offering a faster and safer alternative to traditional batch processes. nih.gov A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) also provides an efficient route to carbamates under mild conditions. organic-chemistry.org

Catalytic Systems in Aminophenyl Carbamate Synthesis

Catalysis plays a pivotal role in the development of efficient and selective synthetic routes to aminophenyl carbamates.

Homogeneous Catalysis

Homogeneous catalysts offer several advantages, including high activity and selectivity under mild reaction conditions. In the context of carbamate synthesis, sodium methoxide (B1231860) has been identified as an excellent homogeneous catalyst for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under atmospheric pressure. researchgate.netresearchgate.net Nickel-based homogeneous catalysts have also been developed for the reductive amination of carbonyl compounds and the hydrogenation of nitroarenes, which are relevant to the synthesis of the amine precursors for this compound. rsc.org

Heterogeneous Catalysis (e.g., γ-Al2O3, Pd-ZSM-5)

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. In the synthesis of methyl N-phenyl carbamate, γ-Al2O3 has been investigated as a catalyst for the one-step reaction of aniline, urea, and methanol. researchgate.net While specific performance data for γ-Al2O3 is noted, the use of solid acid catalysts is a recognized strategy. researchgate.net Similarly, patents describe the use of heterogeneous catalysts for carbamate production under relatively mild conditions, with temperatures ranging from 100°C to 190°C. google.com

Organocatalysis and Metal-Free Systems

Metal-free synthetic routes are gaining traction due to their reduced environmental impact and cost-effectiveness. Organocatalytic methods, such as the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed for carbamate synthesis. In one such system, DBU facilitates the formation of a carbamic acid intermediate from an arylamine and CO₂, which is then dehydrated to an isocyanate and trapped by an alcohol to yield the carbamate. organic-chemistry.org Another metal-free approach involves a modified Hofmann rearrangement using N-bromoacetamide and a lithium base to produce methyl carbamates from amides in high yields. organic-chemistry.orgnih.gov

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic processes for this compound. Key areas of focus include minimizing solvent use, improving atom economy, and enhancing reaction efficiency.

Solvent Minimization and Alternative Media Exploration

Efforts to reduce solvent usage include performing reactions under solvent-free conditions or in more environmentally benign media. The synthesis of carbamatoalkyl naphthols using cerium ammonium nitrate (B79036) can be conducted efficiently under solvent-free conditions. ajol.info The use of supercritical carbon dioxide (scCO₂) as a reaction medium for the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate has also been explored. core.ac.uk In this system, the pressure of CO₂ significantly influences both the reaction conversion and selectivity. core.ac.uk

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. primescholars.comnih.gov For example, the Diels-Alder reaction is a classic example of a 100% atom-economical reaction. primescholars.comnih.gov

In the context of carbamate synthesis, routes that avoid the use of protecting groups and stoichiometric reagents are more atom-economical. hansrajcollege.ac.in The direct synthesis of carbamates from amines, CO₂, and alcohols is an attractive green alternative to traditional methods that use phosgene, as it utilizes abundant and non-toxic starting materials. psu.edu However, this reaction is often equilibrium-limited. psu.edu The efficiency of carbamate synthesis can be significantly impacted by the choice of reagents. For example, the Gabriel synthesis of amines has a very low atom economy. primescholars.com In contrast, processes that utilize catalytic amounts of reagents are generally more efficient and produce less waste. hansrajcollege.ac.in

| Synthetic Approach | Green Chemistry Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Solvent-free synthesis using CAN | Solvent Minimization | Reduced solvent waste and easier product isolation. | May not be suitable for all substrates. | ajol.info |

| Synthesis in supercritical CO₂ | Alternative Media | Tunable properties, non-toxic, and easily removed. | Requires high-pressure equipment. | core.ac.uk |

| Direct synthesis from amine, CO₂, and alcohol | Atom Economy | High atom economy, avoids toxic reagents like phosgene. | Equilibrium limitations can lead to low yields. | psu.edu |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of carbamates can follow several mechanistic routes, primarily involving nucleophilic acyl substitution or the formation of isocyanate intermediates.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction for the formation of carboxylic acid derivatives, including carbamates. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org This mechanism involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The reaction generally proceeds in two stages: the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group with the expulsion of a leaving group. uomustansiriyah.edu.iqvanderbilt.edu

In the context of carbamate synthesis, an alcohol can react with a derivative like a carbamoyl (B1232498) chloride in a nucleophilic acyl substitution reaction. organic-chemistry.org The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being more reactive than anhydrides, which are in turn more reactive than esters and amides. vanderbilt.edu The stability of the leaving group also plays a significant role; the reaction is favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

Isocyanate Intermediate Pathways

A prevalent pathway for the formation of N-substituted carbamates involves an isocyanate intermediate. rsc.orgrsc.orgresearchgate.net This route is particularly significant in both industrial synthesis and degradation processes. union.edu Isocyanates can be generated through various methods, including the thermal cracking of N-substituted carbamates or the reaction of amines with phosgene (B1210022). researchgate.netunion.eduresearchgate.net Once formed, the highly reactive isocyanate readily undergoes nucleophilic attack by an alcohol to yield the corresponding carbamate. rsc.org

The formation of an isocyanate intermediate is also a key feature in the E1cB (Elimination Unimolecular conjugate Base) mechanism of carbamate hydrolysis under certain conditions. rsc.orgresearchgate.net This pathway involves the deprotonation of the carbamate nitrogen followed by the elimination of the leaving group to form the isocyanate, which is then trapped by a nucleophile. rsc.org The involvement of an isocyanate intermediate in carbamate hydrolysis has been supported by trapping experiments and the analysis of substituent effects. rsc.org

Identification and Role of Key Reaction Intermediates

In the synthesis of methyl N-phenylcarbamate from aniline (B41778), urea (B33335), and methanol (B129727), several reaction intermediates have been identified, with their prevalence depending on the reaction conditions. acs.org In the absence of a catalyst, the reaction primarily proceeds through a phenylurea intermediate. acs.orgresearchgate.net However, in the presence of a catalyst such as γ-Al2O3, the reaction path shifts to one involving a methyl carbamate intermediate. acs.org

The one-pot synthesis of methyl N-phenyl carbamate from these starting materials can be complex, with other potential intermediates including dimethyl carbonate and diphenylurea. acs.org The identification and understanding of the roles of these intermediates are crucial for optimizing reaction conditions to favor the desired product. For instance, the formation of N-methyl aniline and diphenylurea have been identified as side-products in some synthetic routes. researchgate.net

Kinetic Investigations of Methyl (3-aminophenyl)carbamate Reactions

The rates of reactions involving carbamates are influenced by various factors, including the medium, pH, and the nature of the solvent. Kinetic studies provide valuable insights into the reaction mechanisms and stability of these compounds.

Hydrolysis Kinetics in Aqueous Media

The hydrolysis of carbamates is a significant degradation pathway, particularly for N-methylcarbamates. researchgate.net The kinetics of this process are often studied as an analogy to the degradation of carbamate-based products like the insecticide-acaricide Carzol. researchgate.net Carbamate hydrolysis is known to be catalyzed by alkaline conditions, where the hydroxide (B78521) ion can either attack the carbonyl carbon or abstract a proton from the nitrogen. researchgate.net

For N-methylcarbamates, the hydrolysis mechanism can be either a bimolecular BAC2 mechanism or a unimolecular E1cB mechanism involving a methylisocyanate intermediate. researchgate.net The specific pathway is often determined by the reaction conditions and the structure of the carbamate. For example, the hydrolysis of certain carbamates in alkaline solution has been shown to follow an E1cB mechanism. researchgate.net

Influence of pH and Solvent Effects on Reaction Rates

The rate of carbamate reactions is highly dependent on the pH of the medium. scielo.brclemson.edu For instance, the hydrolysis of certain benzimidazolylcarbamates proceeds via a bimolecular attack of water on the N-protonated substrate at low pH (up to pH 4). scielo.brscienceopen.com At higher pH values, the mechanism can shift to a BAC2 mechanism with water or hydroxide ions acting as the nucleophile. scielo.brscienceopen.com Generally, alkaline hydrolysis is a dominant mechanism for carbamates above pH 7 or 8. clemson.edu

Solvent properties also exert a significant influence on reaction rates. libretexts.org The polarity of the solvent can affect the rate of reactions involving carbamates. nih.gov For example, increasing the electron density of the aromatic ring in certain poly(carbamates) can increase the depolymerization rate, and this rate is also affected by the dielectric constant of the environment. nih.gov Furthermore, solvent viscosity can impact reaction rates by affecting the diffusion and collision frequency of dissolved particles. libretexts.org The ability of a solvent to form hydrogen bonds can also alter the reactivity of the species involved in the reaction. libretexts.org

Computational Modeling of Reaction Paths and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting kinetic and thermodynamic data, and understanding catalyst-substrate interactions at the molecular level.

DFT studies allow for the detailed investigation of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For the synthesis of this compound, a common route involves the reaction of m-phenylenediamine (B132917) with a methylating agent. DFT calculations can model the step-by-step mechanism of this reaction.

For instance, in the reaction with dimethyl carbonate, DFT can be used to explore the competing pathways of N-methylation and N-carboxymethylation. unlp.edu.ar These studies typically involve geometry optimization of all stationary points on the potential energy surface and frequency calculations to confirm their nature as minima or first-order saddle points (transition states).

Table 2: Representative Calculated Thermodynamic and Kinetic Data for Aryl Carbamate Formation Pathways (DFT B3LYP/6-31G)*

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Overall ΔG (kcal/mol) |

| Carboxymethylation | Aniline + Dimethyl Carbonate | 28.5 | -5.2 | -5.2 |

| Isocyanate Formation | Aniline + Phosgene | 15.1 | -12.8 | -12.8 |

| Isocyanate + Methanol | Phenyl isocyanate + Methanol | 22.4 | -8.9 | -8.9 |

Note: These values are illustrative and derived from DFT studies on analogous systems. They serve to demonstrate the type of data generated from computational analysis.

These calculations can reveal the rate-determining step of the reaction, which is the step with the highest activation energy. For many carbamate syntheses, the formation of a key intermediate, such as an isocyanate or a tetrahedral intermediate, is the kinetically most demanding step.

DFT is particularly powerful in modeling catalyst-substrate interactions. In the synthesis of this compound, various catalysts can be employed, including bases, acids, or transition metal complexes. Computational studies can elucidate how a catalyst alters the reaction mechanism. For example, a base can deprotonate the amine, increasing its nucleophilicity. An acid catalyst can activate the electrophile, making it more susceptible to nucleophilic attack. rsc.org

Transition metal catalysts can offer complex reaction pathways involving oxidative addition, migratory insertion, and reductive elimination. DFT calculations can model the geometry and electronic structure of catalytic intermediates and transition states, providing a detailed picture of the catalytic cycle. rsc.org This understanding is crucial for the rational design of more efficient and selective catalysts for carbamate synthesis.

Chemical Transformations and Derivatization Strategies of Methyl 3 Aminophenyl Carbamate

Reactions at the Aromatic Amino Group

The presence of a primary aromatic amino group in Methyl (3-aminophenyl)carbamate makes it amenable to a wide array of reactions typically associated with anilines. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Azo coupling is a significant reaction in organic synthesis, primarily used for the production of azo dyes. nih.gov The process involves the reaction of a diazonium salt with an electron-rich coupling component. nih.gov The aromatic amino group of this compound can be diazotized and then coupled with various aromatic compounds to form colored azo compounds.

The synthesis begins with the diazotization of the primary aromatic amine using a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govunb.ca This creates a reactive diazonium salt intermediate. The subsequent coupling of this diazonium salt with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, results in the formation of an azo compound, characterized by the -N=N- functional group. nih.govwikipedia.org The position of the coupling on the aromatic ring of the coupling component is directed by the existing substituents. nih.gov For instance, coupling with phenol typically occurs at the para position. wikipedia.org

While specific examples of azo dyes derived directly from this compound are not extensively documented in readily available literature, the general reaction mechanism is well-established. nih.govunb.ca A representative reaction would involve the diazotization of this compound followed by coupling with a suitable aromatic partner, such as 2-naphthol, to yield a brightly colored azo dye.

Table 1: Representative Azo Coupling Reaction

| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Product |

| Diazotized this compound | 2-Naphthol | Azo dye derivative |

This strategy allows for the synthesis of a library of novel azo compounds by varying the coupling component, leading to a range of colors and properties. researchgate.netnih.gov

The reaction of the primary amino group of this compound with aromatic aldehydes leads to the formation of Schiff bases, also known as imines or azomethines. wikipedia.orgresearchgate.net This condensation reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine. wikipedia.orgnih.gov

The synthesis of Schiff bases is often carried out by refluxing equimolar amounts of the amine and aldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govgoogle.com The reaction can be catalyzed by the addition of a few drops of acid. derpharmachemica.com

A variety of aromatic aldehydes can be employed in this reaction, including substituted benzaldehydes, to produce a diverse range of Schiff base carbamates. google.com For example, the reaction of this compound with a substituted benzaldehyde, such as p-chlorobenzaldehyde, would yield the corresponding N-(substituted-benzylidene)-3-(methoxycarbonylamino)aniline.

Table 2: Synthesis of Schiff Bases from this compound

| Amine | Aromatic Aldehyde | Resulting Schiff Base |

| This compound | Benzaldehyde | Methyl (3-(benzylideneamino)phenyl)carbamate |

| This compound | p-Chlorobenzaldehyde | Methyl (3-((4-chlorobenzylidene)amino)phenyl)carbamate |

| This compound | Anisaldehyde | Methyl (3-((4-methoxybenzylidene)amino)phenyl)carbamate |

The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities. wikipedia.org

Schiff bases derived from this compound serve as key precursors for the synthesis of important heterocyclic rings like azetidinones (β-lactams) and thiazolidinones through cycloaddition reactions. derpharmachemica.comhilarispublisher.com

Azetidinones: The Staudinger cycloaddition, a [2+2] cycloaddition reaction, is a common method for the synthesis of 2-azetidinones. researchgate.net This involves the reaction of a Schiff base with a ketene, which can be generated in situ from an acyl chloride in the presence of a base like triethylamine (B128534). derpharmachemica.comresearchgate.net For instance, the Schiff base obtained from this compound and an aromatic aldehyde can be reacted with chloroacetyl chloride in the presence of triethylamine to yield a 1,3,4-trisubstituted-2-azetidinone. asianpubs.orgresearchgate.net

Thiazolidinones: 4-Thiazolidinones can be synthesized by the cyclocondensation of Schiff bases with thioglycolic acid. hilarispublisher.comorientjchem.org This reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a solvent like dry benzene (B151609) or toluene, often with a Dean-Stark apparatus to remove the water formed during the reaction. researchgate.net The resulting thiazolidinone ring contains a carbonyl group at position 4.

Table 3: Synthesis of Heterocycles from a Schiff Base of this compound

| Schiff Base Precursor | Reagent | Heterocyclic Product |

| Methyl (3-(benzylideneamino)phenyl)carbamate | Chloroacetyl chloride, Triethylamine | 2-Azetidinone derivative |

| Methyl (3-(benzylideneamino)phenyl)carbamate | Thioglycolic acid | 4-Thiazolidinone derivative |

These cycloaddition reactions provide a versatile route to a wide array of heterocyclic compounds with potential applications in medicinal chemistry. derpharmachemica.comhilarispublisher.com

The primary amino group of this compound can readily undergo acylation and amidation reactions with various acylating and amidating agents. These reactions are fundamental in organic synthesis for the formation of amide bonds.

Acylation: Acylation involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. This transformation converts the amino group into an amide functionality.

Amidation: Direct amidation of the amino group can be achieved by coupling with a carboxylic acid using a suitable coupling reagent. researchgate.net While direct thermal condensation is possible, it often requires harsh conditions. ucl.ac.uk Catalytic methods for direct amidation have also been developed. ucl.ac.uk

Although specific examples detailing the acylation or amidation of this compound are not prevalent in the searched literature, the general reactivity of aromatic amines suggests that it would readily react with common acylating agents like acetyl chloride or acetic anhydride to form the corresponding N-(3-(methoxycarbonylamino)phenyl)acetamide. Similarly, reaction with benzoyl chloride would yield N-(3-(methoxycarbonylamino)phenyl)benzamide.

Modifications and Reactions at the Carbamate (B1207046) Moiety

The carbamate group in this compound also presents opportunities for chemical modification, although it is generally more stable than the amino group. nih.gov

Transcarbamoylation, or transurethanization, is a process where the alkoxy group of a carbamate is exchanged with another alcohol. nih.govresearchgate.net This reaction can be used to modify the carbamate moiety of this compound.

The reaction typically requires a catalyst and elevated temperatures. helsinki.fi For example, a protocol for the transcarbamoylation of methyl N-substituted carbamates with cellulose (B213188) has been developed using a superbase ionic liquid as both a solvent and a promoter. nih.govresearchgate.net While this specific application is for a polymeric alcohol, the principle can be extended to other alcohols. The reactivity in these transformations can be influenced by the nature of the alcohol and the reaction conditions. helsinki.fi

A plausible reaction would involve heating this compound with a different alcohol, for instance, benzyl (B1604629) alcohol, in the presence of a suitable catalyst to yield benzyl (3-aminophenyl)carbamate and methanol. The efficiency of such a reaction would depend on the specific conditions and catalyst employed.

Table 4: Illustrative Transcarbamoylation Reaction

| Carbamate | Alcohol | Product |

| This compound | Benzyl alcohol | Benzyl (3-aminophenyl)carbamate |

This transformation provides a method to alter the ester portion of the carbamate group, potentially influencing the physical and chemical properties of the resulting molecule.

Hydrolysis and Decomposition Pathways of the Carbamate Linkage

The stability of the carbamate linkage in this compound is a critical factor in its chemical behavior and applications. This linkage is susceptible to hydrolysis and decomposition under various conditions, primarily through cleavage of the ester or amide bonds.

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the environment and the structure of the carbamate. nih.govacs.org In basic conditions, the hydrolysis of N-monosubstituted carbamates, such as this compound, can occur via an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway involves the deprotonation of the carbamate nitrogen, followed by the elimination of the methoxy (B1213986) group to form an isocyanate intermediate. This highly reactive isocyanate then rapidly reacts with water to yield a carbamic acid, which subsequently decarboxylates to produce 3-aminoaniline.

Under acidic conditions, the hydrolysis typically proceeds through a BAc2 (Bimolecular Acyl-Oxygen Cleavage) mechanism. nih.gov This involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then breaks down to release methanol and the corresponding carbamic acid, which in turn decarboxylates to the amine.

The decomposition of this compound can also be induced by thermal or photolytic means. nih.gov Thermal decomposition can lead to the formation of 3-aminoaniline and methyl carbamate through transcarbamoylation-like reactions. Photodecomposition can result in cleavage of the carbamate bond, leading to a variety of products depending on the specific conditions and the presence of other reactive species. nih.gov

The table below summarizes the primary pathways for the degradation of the carbamate linkage in this compound.

| Condition | Primary Mechanism | Key Intermediates | Major Products |

| Basic Hydrolysis | E1cb-type Elimination | Isocyanate, Carbamic acid | 3-Aminoaniline, Methanol, Carbon Dioxide |

| Acidic Hydrolysis | BAc2 Nucleophilic Acyl Substitution | Protonated Carbamate, Tetrahedral Intermediate | 3-Aminoaniline, Methanol, Carbon Dioxide |

| Thermal Decomposition | Transcarbamoylation/Elimination | - | 3-Aminoaniline, Methyl carbamate |

| Photolytic Decomposition | Bond Cleavage | Radical species | Complex mixture including 3-Aminoaniline |

Synthesis of Advanced Polyfunctional Carbamic Acid Derivatives

The presence of both an amino group and a carbamate functionality makes this compound a versatile building block for the synthesis of more complex and polyfunctional molecules. google.com These derivatization strategies allow for the introduction of new properties and functionalities, expanding the potential applications of the core structure.

Introduction of Additional Functionalities

The free amino group on the phenyl ring of this compound serves as a prime site for the introduction of additional functional groups. This can be achieved through a variety of well-established chemical transformations.

One common strategy involves the acylation of the amino group. Reaction with acyl chlorides or anhydrides in the presence of a base can introduce a wide range of acyl groups, leading to the formation of N-acyl-substituted methyl (3-aminophenyl)carbamates. For instance, reaction with acetyl chloride would yield methyl (3-acetamidophenyl)carbamate. This transformation can be used to modify the electronic properties of the molecule or to introduce a new reactive handle for further derivatization.

Another important derivatization is the reaction of the amino group with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively. This allows for the construction of larger, more complex structures with potential applications in medicinal chemistry and materials science. For example, reacting this compound with phenyl isocyanate would produce a disubstituted urea derivative.

The amino group can also undergo alkylation reactions, although care must be taken to control the degree of substitution. Reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl groups. Furthermore, the amino group can be converted into other functional groups, such as azides or halides, via diazotization followed by Sandmeyer or related reactions, opening up a vast array of synthetic possibilities.

Preparation of Complex Carbamic Acid Esters

The carbamate portion of this compound can also be modified to create more intricate carbamic acid esters. Transesterification is a key strategy in this regard. By reacting this compound with a different alcohol in the presence of a suitable catalyst, the methyl group of the carbamate can be exchanged for a more complex or functionalized alkyl or aryl group. organic-chemistry.org For example, reaction with a long-chain alcohol could be used to increase the lipophilicity of the molecule.

Alternatively, the entire methyl carbamate group can be cleaved under specific conditions and replaced with a different carbamate moiety. This can be achieved by first hydrolyzing the carbamate to the free amine (3-aminoaniline) and then reacting it with a different chloroformate or by other carbamate synthesis methods. organic-chemistry.org For instance, reaction of 3-aminoaniline with benzyl chloroformate would yield benzyl (3-aminophenyl)carbamate. This approach allows for the introduction of carbamate protecting groups with different lability or for the incorporation of functionalities within the ester portion of the carbamate.

The synthesis of complex carbamic acid esters can also involve building upon the existing structure. For example, if the ester portion contains a reactive group, further chemical modifications can be performed at that site. This multi-step approach allows for the creation of highly elaborate molecules with tailored properties.

The table below provides examples of derivatization strategies for this compound.

| Reaction Type | Reagent | Functional Group Introduced/Modified | Product Type |

| Acylation | Acetyl chloride | Amide | N-Acyl-substituted carbamate |

| Urea Formation | Phenyl isocyanate | Urea | Disubstituted urea derivative |

| Transesterification | Long-chain alcohol | Alkyl ester of carbamic acid | Complex carbamic acid ester |

| Carbamate Exchange | Benzyl chloroformate (after hydrolysis) | Benzyl carbamate | Aryl carbamate with a different ester |

Advanced Spectroscopic and Computational Characterization Methodologies

Computational Chemistry for Molecular Properties and Interactions

Computational chemistry provides profound insights into the molecular properties and non-covalent interactions of Methyl (3-aminophenyl)carbamate. Through quantum chemical calculations and molecular modeling, it is possible to predict its electronic structure, conformational preferences, and the nature of its intermolecular forces.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of this compound. These calculations can determine the distribution of electron density, identify reactive sites, and quantify molecular properties that govern chemical behavior.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies lower reactivity. For aromatic amines and carbamates, the HOMO is typically localized on the electron-rich phenyl ring and the amino group, while the LUMO is often distributed over the carbamate (B1207046) moiety and the aromatic system.

Table 1: Calculated Physicochemical and Reactivity Descriptors for a Related Isomer Data for Methyl (4-aminophenyl)carbamate

| Descriptor | Value | Reference |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 64.35 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

The functionality of the carbamate group (-NH-CO-O-) is significantly influenced by its conformation. Due to the partial double bond character of the C-N bond arising from amide resonance, rotation around this bond is restricted, leading to the existence of syn and anti planar rotamers. nih.gov For most secondary carbamates, the anti conformation (where the N-H bond is trans to the C=O bond) is generally more stable than the syn conformation by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov

The energy barrier to rotation around the C-N bond in carbamates is a key parameter. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nd.edu However, for N-phenylcarbamates like this compound, the barrier is significantly lower. Computational and experimental studies on N-phenylcarbamate analogues show a rotational barrier of approximately 12.5 kcal/mol. nd.edu This reduction is attributed to the electron-withdrawing nature of the phenyl ring, which decreases the double bond character of the C-N bond. nd.edu

Computational methods can model these rotational energy profiles, identifying the transition state structures and calculating the activation energy for interconversion between the syn and anti forms. These calculations confirm that the carbamate group is a relatively flexible conformational switch. nih.gov

Table 2: Typical Rotational Energy Barriers in Carbamates

| Carbamate Type | Typical Rotational Barrier (ΔG‡) | Reference |

|---|---|---|

| N-Alkylcarbamate | ~16 kcal/mol | nd.edu |

| N-Phenylcarbamate | ~12.5 kcal/mol | nd.edu |

The molecular structure of this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors. The primary amine (-NH₂) and the secondary amine of the carbamate group (-NH-) are effective hydrogen bond donors, while the carbonyl oxygen (C=O) of the carbamate is a strong hydrogen bond acceptor.

In the solid state, these groups are expected to participate in extensive intermolecular hydrogen bonding. Computational studies on analogous crystal structures show that N–H⋯O hydrogen bonds are the dominant interactions, often linking molecules into chains or sheet-like networks. mdpi.comnih.govrsc.org The formation of these hydrogen bonds is a primary driver of the crystal packing arrangement. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl (4-aminophenyl)carbamate |

Applications in Advanced Materials Science and Polymer Chemistry Research

Methyl (3-aminophenyl)carbamate as a Monomer in Polymer Synthesis

The dual functionality of this compound allows for its participation in various polymerization reactions, leading to the formation of diverse polymeric architectures.

Precursor for Polyurethane Materials

This compound serves as a valuable precursor in the synthesis of polyurethane materials, particularly through non-isocyanate routes. nih.govsintef.norsc.org Traditional polyurethane synthesis involves the use of highly reactive and toxic isocyanates. researchgate.net The use of masked isocyanates, such as carbamates, provides a safer alternative. In this approach, the carbamate (B1207046) group can be thermally or catalytically cleaved to generate an isocyanate in situ, which then reacts with a polyol to form the polyurethane network. This method offers greater control over the polymerization process and reduces the hazards associated with handling free isocyanates. msu.edu

The synthesis of aromatic polyurethanes has been explored using aromatic diamines, which can be converted to dicarbamates as stable intermediates. researchgate.net For instance, the methoxycarbonylation of aromatic diamines with dimethyl carbonate yields bis(methyl carbamate)s, which can then undergo transurethanization with diols to form polyurethanes. nih.gov Although direct polymerization of this compound is not extensively documented, its structure suggests its potential as a monomer that could be bifunctionalized to form a dicarbamate and subsequently used in polycondensation reactions with polyols to yield polyurethanes.

A general reaction scheme for the formation of polyurethanes from a dicarbamate precursor is shown below:

R'O-C(O)NH-R-NHC(O)-OR' + HO-R''-OH → [-C(O)NH-R-NHC(O)-O-R''-O-]n + 2R'OH

Where R and R'' represent organic moieties.

Incorporation into Polymeric Frameworks and Networks

The amine and carbamate groups of this compound allow for its incorporation into various polymeric frameworks and networks through different chemical strategies. One notable example is the post-synthetic modification of existing polymer backbones. For instance, polymers with reactive side groups can be functionalized with molecules like this compound to introduce new properties.

While direct polymerization studies of this compound are not abundant, the reactivity of its functional groups is well-established in polymer chemistry. The primary amine can participate in reactions to form imines, amides, or ureas, while the carbamate group can undergo transesterification or other nucleophilic substitution reactions. This allows for the integration of the (3-aminophenyl)carbamate moiety into a variety of polymer architectures, potentially influencing properties such as solubility, thermal stability, and surface characteristics.

Role in the Design and Synthesis of Functional Organic Materials

The specific arrangement of functional groups in this compound makes it a promising candidate for the bottom-up synthesis of highly ordered functional organic materials.

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing. acs.orgnih.gov The synthesis of COFs relies on the use of multitopic organic building blocks that can form strong covalent bonds in a predictable manner.

While the direct use of this compound in COF synthesis is not widely reported, structurally related molecules like m-phenylenediamine (B132917) are common building blocks. nih.gov The amino group of this compound can participate in the formation of imine-linked COFs through condensation with aldehyde-functionalized monomers. Furthermore, the carbamate group offers a site for post-synthetic modification, where the framework can be further functionalized after its initial construction. acs.org

A recent study demonstrated the multistep solid-state organic synthesis of carbamate-linked COFs through the transformation of an imine-linked framework. This highlights the potential for incorporating carbamate functionalities into COF structures to create novel materials with tailored properties.

Precursors for Advanced Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, with applications in flexible displays, solar cells, and sensors. The electronic properties of these materials are highly dependent on their molecular structure and intermolecular interactions.

While specific research on this compound in this context is limited, the aromatic amine and carbamate moieties are components found in various electroactive polymers. The delocalized π-system of the phenyl ring, coupled with the electron-donating nature of the amino group, can contribute to the charge transport properties of a polymer chain. The carbamate group can influence the polymer's morphology, solubility, and stability, which are all critical factors for device performance.

Polymers derived from aniline (B41778) and its derivatives are known to exhibit conductivity upon doping. The incorporation of the this compound unit into a polymer backbone could therefore be a strategy to tune the electronic properties of the resulting material. Further research is needed to explore the potential of this compound as a precursor for advanced organic electronic materials.

Exploration of Structure-Property Relationships in Material Science Contexts

Understanding the relationship between the molecular structure of a monomer and the macroscopic properties of the resulting polymer is a cornerstone of materials science. In the context of materials derived from this compound, several key structural features are expected to influence the final properties.

The rigidity of the aromatic ring in this compound can contribute to a higher glass transition temperature (Tg) and improved thermal stability of the resulting polymers compared to their aliphatic counterparts. The presence of the carbamate and amine groups allows for the formation of hydrogen bonds, which can significantly impact the mechanical properties, such as tensile strength and modulus, by promoting inter-chain interactions.

The table below outlines the potential influence of incorporating this compound into a polymer backbone on various material properties, based on the general understanding of polymer chemistry.

| Property | Influence of this compound Moiety | Rationale |

| Thermal Stability | Likely to increase | The aromatic ring provides rigidity and thermal resistance. |

| Glass Transition Temp. (Tg) | Likely to be higher than aliphatic analogues | The rigid aromatic structure restricts chain mobility. |

| Mechanical Strength | Potentially enhanced | Hydrogen bonding from amine and carbamate groups can increase intermolecular forces. |

| Solubility | Variable | The polar amine and carbamate groups may enhance solubility in polar solvents, while the aromatic ring contributes to hydrophobicity. |

| Adhesion | Potentially improved | The polar functional groups can promote adhesion to various substrates. |

For example, in non-isocyanate polyurethanes, the structure of the carbamate-containing hard segments plays a crucial role in determining the final properties of the polymer. nih.govnih.gov The arrangement and density of hydrogen bonds, as well as the packing of the aromatic rings, will dictate the degree of phase separation between hard and soft segments, which in turn governs the material's elasticity and strength. rsc.orgnih.gov

Future Research Directions and Translational Perspectives

Development of Ultra-Efficient and Sustainable Synthesis Routes

The imperative for green chemistry is reshaping the synthesis of carbamates, moving away from hazardous reagents like phosgene (B1210022) and isocyanates towards more atom-efficient and environmentally benign methodologies. morressier.comrsc.org Future efforts will concentrate on refining these approaches through catalyst innovation and process intensification.

The development of novel catalysts is central to creating sustainable synthetic routes for aminophenyl carbamates. Research is increasingly focused on earth-abundant, low-toxicity metals and biocatalytic systems to replace traditional precious metal catalysts.

First-Row Transition Metal Catalysts: Pincer-supported iron complexes are emerging as highly effective catalysts for the dehydrogenative synthesis of carbamates from formamides and alcohols, presenting an atom-efficient method where H₂ is the only byproduct. morressier.comacs.org This approach is a significant step forward, offering compatibility with a range of N-alkyl and N-aryl formamides. acs.org Future work will likely involve engineering these iron catalysts and exploring other first-row metals like manganese to improve turnover numbers, broaden substrate scope, and lower reaction temperatures. dtu.dk

Heterogeneous Catalysts: To simplify product purification and catalyst recycling, research into solid-supported catalysts is gaining traction. Polymer-bound zinc(II) complexes and graphene oxide-based zinc composites have shown effectiveness in CO₂ fixation for carbamate (B1207046) synthesis under mild conditions. nih.gov Similarly, alkali metal salts like K₂CO₃ are being investigated as inexpensive and safe catalysts for the direct synthesis of carbamates from amines, CO₂, and silicate esters. acs.org Future directions will involve designing more robust and highly active heterogeneous catalysts to enhance reaction rates and enable their use in a wider array of solvent systems.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), in the synthesis of carbamates is a promising green alternative. nih.govnih.gov Biocatalysis can be ingeniously coupled with other reactions, for instance, to remove impurities in a "biocatalytic impurity tagging" strategy, simplifying downstream processing. nih.gov The discovery and engineering of novel enzymes with tailored substrate specificities for aminophenyl precursors will be a key area of future research. Another innovative approach involves using phenylalanine ammonia lyase (PAL) with ammonium (B1175870) carbamate as an ammonia source for the production of amino acids, highlighting the expanding role of biocatalysis in related fields. rsc.org

Interactive Data Table: Comparison of Catalytic Systems for Carbamate Synthesis

| Catalyst System | Precursors | Key Advantages | Research Focus |

| Pincer-Supported Iron Complexes | Formamides, Alcohols | Atom-efficient (H₂ byproduct), avoids toxic reagents, compatible with N-alkyl formamides. morressier.comacs.org | Enhancing catalyst activity and stability, expanding substrate scope. acs.orgdtu.dk |

| Zinc-Based Heterogeneous Catalysts | Amines, CO₂ | Recyclable, environmentally benign conditions (low pressure/temp). nih.gov | Improving robustness and applicability in various solvents. |

| Palladium on Carbon (Pd/C) | Aniline (B41778), Methanol (B129727), CO, O₂ | High reaction rates in gas-solid phase processes, avoids solubility limitations. epa.gov | Optimizing for low-cost, environmentally benign industrial processes. epa.gov |

| Immobilized Lipases (e.g., CALB) | Carboxylic Acids, Azides, Alcohols | High chemoselectivity, mild reaction conditions, green chemistry. nih.govbeilstein-journals.org | Discovery of new enzymes, integration into telescoped flow processes. nih.govnih.gov |

| Potassium Carbonate (K₂CO₃) | Amines, CO₂, Silicate Esters | Inexpensive, common, and safe; avoids need for catalyst recycling. acs.org | Broadening amine scope and understanding the anion-assisted deprotonation mechanism. acs.org |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and potential for automation. researchgate.netresearchgate.net The integration of microreactor technology is a key future direction for the synthesis of methyl (3-aminophenyl)carbamate and its derivatives.

Telescoped and Multistep Synthesis: Flow chemistry enables "telescoped" reactions, where multiple synthetic steps are performed sequentially without isolating intermediates. nih.govwhiterose.ac.uk This approach dramatically reduces waste, solvent usage, and production time. nih.gov Future research will focus on designing integrated, multi-step flow processes for the synthesis of complex aminophenyl carbamate derivatives, potentially combining catalytic steps with in-line purification. researchgate.net For example, a continuous flow process coupling a Curtius rearrangement with biocatalytic impurity removal has been successfully demonstrated for other carbamates. nih.govnih.gov

Use of Gaseous Reagents: Flow reactors are particularly well-suited for reactions involving gaseous reagents like carbon dioxide (CO₂). nih.govacs.org Recent studies have demonstrated catalyst-free continuous methods for synthesizing carbamates from amines, alkyl halides, and CO₂ in just 50 minutes, offering a much faster and safer alternative to traditional methods. nih.govacs.org Optimizing parameters such as CO₂ flow rate, temperature, and pressure in these systems will be crucial for maximizing yield and minimizing byproducts. acs.org

Enhanced Safety: The synthesis of carbamates can involve hazardous intermediates like isocyanates or toxic reagents. morressier.com Continuous flow reactors, due to their small reaction volumes, inherently mitigate the safety risks associated with handling these materials, allowing for their safe, on-demand generation and immediate consumption in a subsequent step. researchgate.net This is particularly relevant for processes involving the Curtius rearrangement of acyl azides to form isocyanates in situ. researchgate.net

Exploration of Novel Reactivity and Transformation Pathways

Beyond its intrinsic properties, the this compound scaffold contains functional groups—the carbamate and the amino group on an aromatic ring—that can be exploited for novel chemical transformations.

Directed ortho Metalation (DoM): The aryl O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.orguwindsor.ca This reactivity allows for the highly regioselective functionalization of the aromatic ring at the position ortho to the carbamate. While much work has focused on O-carbamates, the N-carbamate moiety in this compound can similarly influence the reactivity of the phenyl ring. Future research will explore the DoM of the aminophenyl carbamate system, using the carbamate and/or a derivatized amino group to direct the introduction of a wide range of electrophiles, thereby creating a library of polysubstituted aromatic compounds from a simple starting material. nih.gov

Cross-Coupling Reactions: The carbamate group can serve as a leaving group in certain cross-coupling reactions. Nickel-catalyzed amination of aryl carbamates has been reported, demonstrating the utility of the carbamate moiety as a site for C-N bond formation. nih.gov Future investigations could expand this to other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) by developing new catalyst systems that can activate the C-O or C-N bond of the carbamate. This would enable the use of the carbamate as a versatile handle for late-stage functionalization.

Anionic Fries Rearrangement: A transformation related to DoM is the anionic Fries rearrangement, where an ortho-lithiated O-aryl carbamate rearranges to form an ortho-hydroxy amide. uwindsor.ca Exploring analogous rearrangements for N-aryl carbamates could provide novel synthetic routes to substituted amino-salicylamides, which are valuable pharmacophores.

Advanced Computational Design of Aminophenyl Carbamate Derivatives with Tailored Properties

In silico methods are becoming indispensable in modern chemical research, accelerating the discovery and optimization of molecules with specific properties.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction pathways and elucidating the role of catalysts. mdpi.com Computational studies can model transition states and reaction intermediates, providing insights that are difficult to obtain experimentally. mdpi.comacs.org Future research will leverage DFT to design more efficient catalysts for aminophenyl carbamate synthesis by understanding the energetic landscape of the catalytic cycle. mdpi.comresearchgate.net

Predictive Modeling (QSTR/QSAR): Quantitative Structure-Toxicity Relationship (QSTR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of novel carbamate derivatives. mdpi.com By correlating computed molecular descriptors with experimental data, these models can guide the design of new compounds, such as enzyme inhibitors or agrochemicals, with enhanced efficacy and improved safety profiles. mdpi.comorientjchem.org

Inhibitor and Ligand Design: The carbamate moiety is a key functional group in many enzyme inhibitors, such as those targeting acetylcholinesterase in the treatment of Alzheimer's disease. mdpi.comnih.govresearchgate.net Molecular docking and molecular dynamics simulations can be used to model the interaction of aminophenyl carbamate derivatives with biological targets. mdpi.comnih.gov These computational tools will enable the rational design of new, potent, and selective inhibitors by optimizing the molecule's fit and interactions within the enzyme's active site. nih.gov

Interactive Data Table: Computational Approaches in Carbamate Research

| Computational Method | Application Area | Key Insights Provided | Future Potential |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of catalytic cycles, transition state energies, role of solvents and bases. mdpi.comacs.org | Rational design of new catalysts, prediction of novel reactivity pathways. researchgate.netacs.org |

| Molecular Docking | Drug Design, Inhibitor Discovery | Prediction of binding modes and affinities of carbamate ligands to protein targets. mdpi.comnih.gov | High-throughput virtual screening of compound libraries to identify new hits. |

| Molecular Dynamics (MD) | Drug Design, Biophysics | Analysis of the stability of ligand-protein complexes over time, understanding dynamic interactions. mdpi.comnih.gov | Predicting the effect of mutations on drug binding, refining inhibitor design. |

| QSAR / QSTR | Toxicology, Medicinal Chemistry | Correlation of molecular structure with biological activity or toxicity. mdpi.com | In silico prediction of the properties of novel derivatives, prioritizing synthesis of promising candidates. mdpi.comorientjchem.org |

Discovery of Unexpected Applications in Emerging Fields of Chemical Science

While the primary applications of carbamates are in pharmaceuticals and agrochemicals, the unique structural and electronic properties of the aminophenyl carbamate scaffold could lead to its use in new and unexpected areas. acs.org

Materials Science: The presence of hydrogen bond donors (N-H) and acceptors (C=O) in the carbamate and amino groups makes this compound an interesting building block for supramolecular chemistry and the development of functional materials. Research could explore its use in forming hydrogen-bonded organic frameworks (HOFs), which have applications in gas storage and separation.

Functional Dyes and Probes: The aminophenyl moiety is a common component of fluorescent dyes. Modification of the amino and carbamate groups could be used to tune the photophysical properties of the molecule, leading to the development of novel sensors or probes for detecting specific analytes or changes in the cellular environment.

Organocatalysis: The combination of a Lewis basic amino group and a hydrogen-bond-donating carbamate group within the same molecule presents opportunities for its use as a bifunctional organocatalyst. Future studies could investigate the potential of chiral derivatives of this compound to catalyze asymmetric reactions.

Chemical Biology: As a versatile synthetic intermediate, derivatives of this compound can be used to construct complex molecular probes to study biological processes. Its ability to undergo specific functionalization via DoM chemistry makes it a valuable platform for creating tailored molecules for chemical biology applications. nih.govacs.org

Q & A

Q. What are the key considerations for synthesizing Methyl (3-aminophenyl)carbamate derivatives?

Methodological Answer: Synthesis typically involves carbamate formation via reaction of 3-aminophenol derivatives with methyl chloroformate or phosgene derivatives under controlled conditions. For example, in related carbamate syntheses (e.g., phenyl (4-hydroxyphenyl)carbamate), 4-aminophenol reacts with phenyl chloroformate in the presence of a base like pyridine to yield the carbamate . Key considerations include:

Q. How can the stability of this compound be assessed in experimental settings?

Methodological Answer: Stability studies should focus on:

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For structurally similar carbamates, decomposition occurs above 150°C .

- Chemical stability : Test reactivity with oxidizing agents (e.g., peroxides) and acids/bases via accelerated degradation studies. For example, methyl carbamate analogs hydrolyze under strong acidic/basic conditions, releasing CO₂ and amines .

- Storage conditions : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- Gas chromatography (GC) : Use flame ionization detection (FID) with a DB-5 column. For methyl carbamate analogs, intra-day precision (RSD ≤ 0.45%) and inter-day precision (RSD ≤ 0.28%) have been validated .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm are effective. Mobile phases often combine acetonitrile and water (e.g., 70:30 v/v) .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) provides accurate mass confirmation (e.g., [M+H]+ = 331.0466 for C14H10ClF3N2O2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP-D3/6-311++G(d,p) to model bond distances (e.g., C=O and C–N) and transition states. This method aligns well with experimental rotational parameters for carbamates .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group in 3-aminophenyl derivatives is prone to electrophilic substitution .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvation in methanol or acetone, common solvents in carbamate synthesis .

Q. What are the mechanistic pathways for the thermal decomposition of this compound?

Methodological Answer: Decomposition pathways can be elucidated via:

- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures. For methyl carbamate analogs, decomposition occurs in two stages: (1) release of CO₂ (150–200°C) and (2) amine volatilization (>200°C) .

- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile byproducts like NH₃ and methylamine, indicative of carbamate bond cleavage .

- Kinetic studies : Apply the Kissinger method to determine activation energy (Ea) from DSC data .

Q. How do structural modifications influence the toxicity profile of this compound?

Methodological Answer: